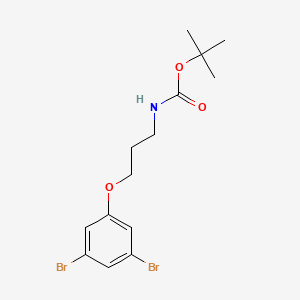
Tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a dibromophenoxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3,5-dibromophenoxyl)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenoxyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield the corresponding amine derivatives, while hydrolysis will produce the free amine and carbon dioxide .
Scientific Research Applications
Tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate is not well-documented. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The dibromophenoxyl group may play a role in binding to these targets, while the carbamate group could be involved in covalent modification or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-bromopropyl)carbamate: Similar structure but lacks the dibromophenoxyl group.
Tert-butyl (5-bromopyridin-3-yl)carbamate: Contains a bromopyridinyl group instead of a dibromophenoxyl group
Uniqueness
Tert-butyl(3-(3,5-dibromophenoxyl)propyl)carbamate is unique due to the presence of the dibromophenoxyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-[3-(3,5-dibromophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2NO3/c1-14(2,3)20-13(18)17-5-4-6-19-12-8-10(15)7-11(16)9-12/h7-9H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAVTEFWRDZQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
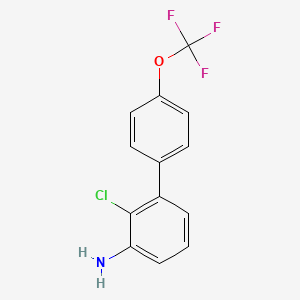
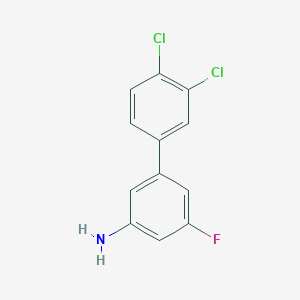
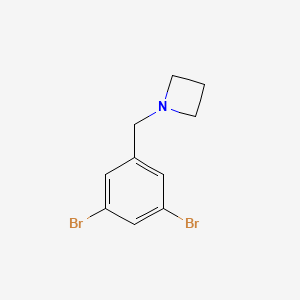
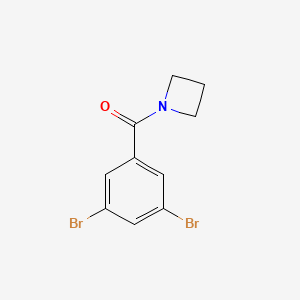
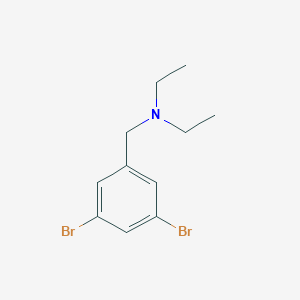
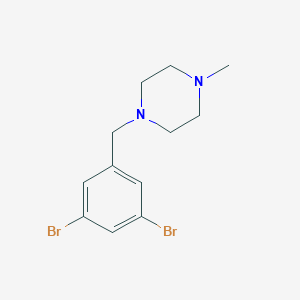

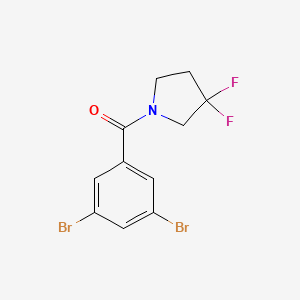
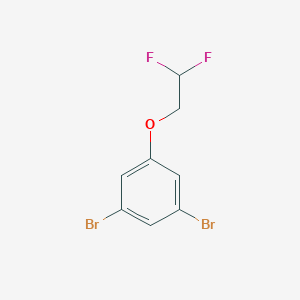
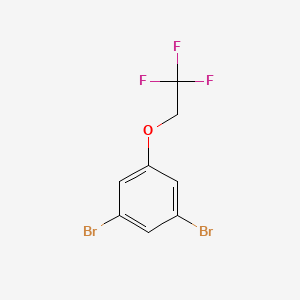

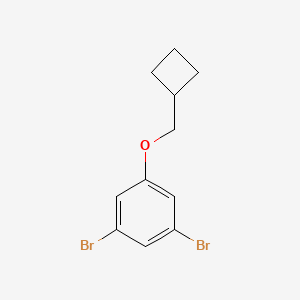
![[2-(3,5-Dibromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8156920.png)
![[2-(3,5-Dibromo-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8156921.png)
